molecular formula C23H26N2O4S B2784284 (2,3-Dimethoxyphenyl)(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1286712-19-3

(2,3-Dimethoxyphenyl)(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2784284
CAS No.: 1286712-19-3
M. Wt: 426.53
InChI Key: FIULBZMQRRGWCO-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a synthetic small molecule designed for advanced chemical and pharmacological research. Its structure integrates a 4,7-dimethylbenzo[d]thiazole moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities, linked to a 2,3-dimethoxyphenyl group via a piperidine carboxamide linker. This specific architecture suggests significant potential for interaction with various biological targets. Research Applications and Value Based on the established properties of its constituent parts, this compound is a valuable candidate for investigation in multiple research areas. The benzothiazole core is extensively documented for its antimicrobial properties . Recent studies on novel heteroarylated benzothiazoles have demonstrated moderate to good activity against a panel of bacterial pathogens, with some derivatives showing potent efficacy against strains like E. coli and B. cereus . The mechanism of antibacterial action for such compounds has been linked through docking studies to the inhibition of essential bacterial enzymes such as MurB . Furthermore, benzothiazole derivatives have shown promising anticancer and cytotoxic activities . Research on diaryl benzo[d]imidazo[2,1-b]thiazole derivatives, a structurally related class, has found that these compounds exhibit a strong inhibitory effect on human breast cancer cell lines (e.g., MCF-7), in some cases outperforming reference drugs . The presence of an alkoxy side chain in the structure further supports its potential as a scaffold for developing targeted therapeutic agents. Handling and Usage This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound with appropriate personal protective equipment in a controlled laboratory environment. For specific storage and handling conditions, please refer to the provided Certificate of Analysis or contact our technical support team.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-14-8-9-15(2)21-19(14)24-23(30-21)29-16-10-12-25(13-11-16)22(26)17-6-5-7-18(27-3)20(17)28-4/h5-9,16H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIULBZMQRRGWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes: The synthesis typically involves the strategic assembly of the three major fragments: the 2,3-dimethoxyphenyl unit, the piperidinyl methanone segment, and the 4,7-dimethylbenzo[d]thiazolyl moiety. Each fragment is synthesized separately, often starting from commercially available precursors through a series of functional group transformations and coupling reactions.

  • Reaction Conditions: Typical conditions might involve solvent choices like dichloromethane, toluene, or ethanol under controlled temperatures ranging from -10°C to 100°C, depending on the step. Common reagents might include bases like sodium hydride or potassium carbonate, and catalysts such as palladium on carbon or triphenylphosphine.

  • Industrial Production Methods: Scaling up for industrial production might require optimization of these routes to increase yield and reduce costs. This involves process development to streamline steps, possibly integrating continuous flow techniques, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

  • Types of Reactions: The compound can undergo various reactions, such as oxidation, reduction, nucleophilic substitution, and electrophilic aromatic substitution.

  • Common Reagents and Conditions: Reagents like hydrogen peroxide or osmium tetroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions are commonly used.

  • Major Products Formed: Depending on the reaction, products might include oxidized derivatives with increased oxygen content, reduced compounds with additional hydrogen atoms, and substituted compounds featuring new functional groups attached to the aromatic rings.

Scientific Research Applications

The compound (2,3-Dimethoxyphenyl)(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in cancer treatment and as a pharmacological agent. This article explores its applications, supported by case studies and data tables that illustrate its efficacy and mechanisms of action.

Chemical Properties and Structure

The compound features a complex structure that includes a dimethoxyphenyl group, a benzo[d]thiazole moiety, and a piperidine ring. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of compounds similar to (2,3-Dimethoxyphenyl)(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures have IC50 values indicating potent effects against lung (A549), breast (MCF7), and cervical (HeLa) cancer cells.

CompoundCell LineIC50 Value (µM)
Compound 12A5490.14
Compound 13A5490.31
Compound 15MCF70.38

These values suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapies .

Topoisomerase Inhibition

The compound has also been evaluated for its ability to inhibit human type IIα topoisomerase, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme is a common mechanism for anticancer drugs, as it can lead to the accumulation of DNA damage in rapidly dividing cells. The effective concentrations for inhibition were found to be as low as 1 µM, indicating strong activity .

Potential as a Cytochrome P450 Inhibitor

The compound's structure suggests potential interactions with cytochrome P450 enzymes, which are vital for drug metabolism. Inhibitors of these enzymes can alter the pharmacokinetics of co-administered drugs, potentially enhancing therapeutic effects or reducing toxicity .

Neuropharmacological Effects

Given the piperidine structure, there is potential for neuropharmacological applications. Compounds with similar piperidine moieties have been studied for their effects on neurotransmitter systems and may offer insights into treatments for neurological disorders.

Study on Anticancer Efficacy

In a study published in Nature Reviews Cancer, researchers synthesized derivatives of the compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the benzothiazole moiety significantly enhanced anticancer activity, with some derivatives showing over tenfold increases in potency compared to the parent compound .

Pharmacokinetic Studies

A pharmacokinetic study assessed the absorption and metabolism of a related compound in vivo, revealing that modifications could lead to improved bioavailability and reduced side effects. This study underscores the importance of structural modifications in developing effective therapeutic agents .

Mechanism of Action

  • Molecular Targets and Pathways: If this compound exhibits biological activity, its mechanism of action would likely involve interaction with specific proteins or receptors, modulating their activity. For instance, the benzo[d]thiazole moiety could interact with enzymes in a manner similar to known inhibitors, while the piperidinyl group might enhance binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Activity
Target Compound C₂₃H₂₆N₂O₄S 426.53 Methanone, benzo[d]thiazole, piperidine Not reported
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole C₂₄H₂₂N₂O₂S 402.51 Benzothiazole, pyrazoline, methoxy Antitumor, antidepressant
2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(4-methylpiperidin-1-yl)ethan-1-one C₁₆H₁₈N₄OS₂ 346.47 Piperidine, thiazolo-triazole, sulfide Not reported
1,3,4-Thiadiazole derivatives (e.g., 13a–13d) Varies ~350–400 Thiadiazole, hydrazone, nitro groups Antimicrobial (E. coli, C. albicans)

Key Observations:

Benzothiazole Derivatives : Both the target compound and the pyrazoline-benzothiazole hybrid in incorporate benzo[d]thiazole, a moiety associated with diverse bioactivities. The presence of a 4-methoxyphenyl group in correlates with antitumor activity, while the target compound’s 2,3-dimethoxyphenyl group may enhance membrane permeability .

Piperidine vs. Piperazine: While the target compound uses a piperidine ring, analogs like 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone () employ piperazine.

Thiadiazole vs. Thiazolo-Triazole : Thiadiazole derivatives () exhibit antimicrobial activity, whereas the thiazolo-triazole in lacks reported bioactivity. The target compound’s benzo[d]thiazole-oxy group may confer distinct binding properties compared to these sulfur-rich heterocycles.

Biological Activity

The compound (2,3-Dimethoxyphenyl)(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone , also known as N-(2,3-dimethoxyphenyl)-4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide, is a synthetic organic molecule with potential biological activities. Its unique structure combines a dimethoxyphenyl group with a piperidine moiety linked to a benzothiazole derivative, suggesting diverse pharmacological properties.

  • Molecular Formula : C23H27N3O4S
  • Molecular Weight : 441.5 g/mol
  • CAS Number : 1286725-10-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the benzothiazole ring enhances its affinity for certain targets, potentially influencing pathways related to inflammation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting cytochrome P450 enzymes, which play a critical role in drug metabolism and the biotransformation of xenobiotics.
  • Cell Signaling Modulation : It may modulate key signaling pathways involved in cell survival and proliferation, impacting gene expression related to inflammatory responses.

Biological Activity

Research studies have explored the biological effects of this compound across various models:

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has been shown to reduce the expression of pro-inflammatory cytokines in macrophage models, indicating its possible application in treating inflammatory diseases.

Data Tables

Biological Activity Observation Reference
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces pro-inflammatory cytokines
Enzyme InteractionInhibits cytochrome P450 enzymes

Case Studies

  • Study on Anticancer Properties :
    • A study conducted on human breast cancer cells (MCF-7) showed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.
    • The mechanism was linked to the activation of caspase-3 and caspase-9 pathways.
  • Inflammation Model :
    • In a murine model of inflammation, administration of the compound led to decreased levels of TNF-alpha and IL-6 in serum samples.
    • Histological analysis revealed reduced tissue edema and inflammatory cell infiltration.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of this compound?

  • Methodological Answer : Employ a combination of 1^1H/13^13C NMR to confirm aromatic protons (e.g., methoxyphenyl and benzo[d]thiazole groups) and piperidine ring connectivity. IR spectroscopy can validate carbonyl (C=O) and ether (C-O-C) bonds. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For purity, use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (e.g., 70:30 v/v) .

Q. What are the critical parameters for optimizing the final coupling step in its synthesis?

  • Methodological Answer : The piperidine-benzo[d]thiazole ether linkage requires controlled conditions:

  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution.
  • Temperature : 80–100°C to balance reaction rate and byproduct formation.
  • Catalyst : Use K2_2CO3_3 or Cs2_2CO3_3 to deprotonate the hydroxyl group on benzo[d]thiazole.
    Monitor progress via TLC (ethyl acetate/hexane, 1:1) and purify via column chromatography (silica gel, eluent gradient) .

Q. How do the methoxy and dimethyl substituents influence solubility and crystallinity?

  • Methodological Answer :

  • Methoxy groups : Increase hydrophilicity and hydrogen-bonding potential, improving solubility in DMSO or ethanol.
  • Dimethyl groups on benzo[d]thiazole : Enhance lipophilicity, affecting membrane permeability.
    Crystallize from ethanol/water mixtures (70% ethanol) to obtain single crystals for X-ray diffraction .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported receptor binding affinities?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target receptors (e.g., kinases or GPCRs). Compare binding poses of the compound’s dimethylbenzo[d]thiazole moiety with active-site residues. Validate using mutagenesis studies on key residues (e.g., replacing Lys123 with Ala) to confirm computational predictions .

Q. What strategies mitigate steric hindrance during the formation of the piperidinyl-methanone bond?

  • Methodological Answer :

  • Pre-activation : Convert the carboxylic acid to an acyl chloride using SOCl2_2 before coupling with piperidine.
  • Microwave-assisted synthesis : Reduce reaction time (15–20 min at 100°C) to minimize decomposition.
  • Additives : Use DMAP to accelerate acylation. Confirm bond formation via 13^13C NMR (carbonyl signal at ~170 ppm) .

Q. How to design in vitro assays to evaluate metabolic stability in hepatic microsomes?

  • Methodological Answer :

  • Incubation : Use human liver microsomes (HLM) with NADPH cofactor at 37°C.
  • Sampling : Collect aliquots at 0, 15, 30, and 60 min.
  • Analysis : Quench with acetonitrile, centrifuge, and analyze via LC-MS/MS. Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Compare with control compounds (e.g., verapamil) .

Q. What analytical approaches distinguish between tautomeric forms of the benzo[d]thiazole moiety?

  • Methodological Answer : Use 1^1H-15^15N HMBC NMR to detect nitrogen-proton correlations. For dynamic tautomerism, perform variable-temperature NMR (−40°C to 25°C) to slow interconversion. Complement with DFT calculations (B3LYP/6-31G*) to predict energetically favored tautomers .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Dose-response curves : Test 10 concentrations (1 nM–100 µM) in triplicate.
  • Controls : Include cisplatin and vehicle-only controls.
  • Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis. Cross-validate with RNA-seq to identify differential gene expression (e.g., Bcl-2 family) .

Q. Why does the compound exhibit varying logP values in different solvent systems?

  • Methodological Answer :

  • Shake-flask method : Measure partitioning in octanol-water and cyclohexane-water systems.
  • Ionization effects : Adjust pH to 7.4 (physiological) and use potentiometric titration to determine pKa.
  • Computational correction : Apply ClogP (ChemAxon) to account for intramolecular H-bonding in the piperidine ring .

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